molecular formula C20H21FN6O B5558100 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyrimidine

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyrimidine

Cat. No. B5558100
M. Wt: 380.4 g/mol
InChI Key: YOWXXAWWSGCOLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyrimidine involves multi-step chemical reactions, starting from base heterocyclic compounds. Techniques such as the Povarov reaction and nucleophilic substitution reactions are commonly employed to introduce various functional groups into the core structure, aiding in the exploration of its chemical and biological activities (Fedotov et al., 2022).

Molecular Structure Analysis

The molecular structure of such compounds is often determined using techniques like X-ray crystallography and NMR spectroscopy. These studies reveal the conformational and stereochemical aspects critical for understanding their reactivity and interaction with biological targets. For instance, the crystal and molecular structures of related compounds have been detailed, providing insights into their spatial arrangement and potential functional implications (Karczmarzyk & Malinka, 2004).

Mechanism of Action

The mechanism of action of imidazoles can vary greatly depending on their specific structure and the context in which they are used. Some imidazoles are used as n-type dopants in organic thin film transistors (OTFTs) .

Future Directions

Future research in the field of imidazole synthesis is likely to focus on developing more efficient and versatile synthesis methods, expanding the range of possible substitution patterns, and exploring new applications for these compounds .

properties

IUPAC Name

[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c1-14-15(2)27(13-24-14)19-11-18(22-12-23-19)25-6-8-26(9-7-25)20(28)16-4-3-5-17(21)10-16/h3-5,10-13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWXXAWWSGCOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-fluorophenyl)methanone

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